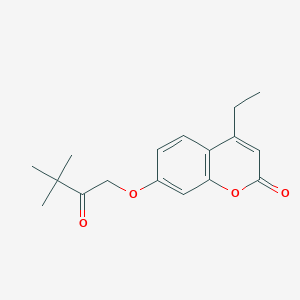

7-(3,3-dimethyl-2-oxobutoxy)-4-ethyl-2H-chromen-2-one

Description

7-(3,3-Dimethyl-2-oxobutoxy)-4-ethyl-2H-chromen-2-one is a synthetic coumarin derivative characterized by a chromen-2-one core substituted with an ethyl group at the C4 position and a 3,3-dimethyl-2-oxobutoxy chain at the C7 position. The 3,3-dimethyl-2-oxobutoxy substituent introduces both steric bulk and a ketone functional group, which may influence reactivity, solubility, and biological interactions.

Propriétés

IUPAC Name |

7-(3,3-dimethyl-2-oxobutoxy)-4-ethylchromen-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20O4/c1-5-11-8-16(19)21-14-9-12(6-7-13(11)14)20-10-15(18)17(2,3)4/h6-9H,5,10H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSEZDOWWMKZAMH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)C(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3,3-dimethyl-2-oxobutoxy)-4-ethyl-2H-chromen-2-one typically involves the condensation of 4-ethyl-2H-chromen-2-one with 3,3-dimethyl-2-oxobutanoic acid. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid under reflux conditions. The reaction mixture is then neutralized, and the product is extracted using an organic solvent like dichloromethane or ethyl acetate. The crude product is purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of 7-(3,3-dimethyl-2-oxobutoxy)-4-ethyl-2H-chromen-2-one can be scaled up using continuous flow reactors. This method allows for better control of reaction parameters, higher yields, and reduced reaction times. The use of automated systems for monitoring and controlling the reaction conditions ensures consistent product quality and minimizes the risk of side reactions.

Analyse Des Réactions Chimiques

Types of Reactions

7-(3,3-dimethyl-2-oxobutoxy)-4-ethyl-2H-chromen-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or alkanes.

Substitution: The compound can undergo nucleophilic substitution reactions, where the oxobutoxy group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium, chromium trioxide in acetic acid.

Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

Substitution: Amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols, alkanes.

Substitution: Amino or thio derivatives of the chromenone.

Applications De Recherche Scientifique

7-(3,3-dimethyl-2-oxobutoxy)-4-ethyl-2H-chromen-2-one has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.

Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents for treating various diseases.

Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mécanisme D'action

The mechanism of action of 7-(3,3-dimethyl-2-oxobutoxy)-4-ethyl-2H-chromen-2-one is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, leading to reduced inflammation or tumor growth.

Comparaison Avec Des Composés Similaires

Comparative Analysis with Analogous Compounds

Structural and Physicochemical Comparisons

Table 1: Key Structural Features and Properties

Key Observations:

- Steric Effects : The dimethyl group in the target compound introduces steric hindrance, which may slow metabolic degradation or hinder binding to sterically sensitive targets compared to linear alkoxy chains .

- Electronic Effects : The ketone in the 3-oxobutoxy moiety (common in ) could enhance electrophilicity, facilitating nucleophilic interactions in biological systems.

Table 3: Bioactivity Trends

Key Observations:

- Antimicrobial Activity : Iodinated derivatives (e.g., ) show promise due to halogen-mediated disruption of microbial processes. The target compound’s dimethyl group may reduce potency compared to halogens but improve metabolic stability.

- Antioxidant Potential: Hydroxylated analogues (e.g., ) outperform non-hydroxylated derivatives. The target compound lacks hydroxyl groups, limiting antioxidant utility.

- Enzyme Inhibition: Compounds with ketones and alkyl chains (e.g., ) are explored for acetylcholinesterase (ChE) or monoamine oxidase (MAO-B) inhibition. The target compound’s ketone moiety may facilitate similar interactions.

Activité Biologique

7-(3,3-dimethyl-2-oxobutoxy)-4-ethyl-2H-chromen-2-one is a synthetic compound belonging to the class of chromenones, which are known for their diverse biological activities. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and comparative efficacy against various biological targets.

The compound's structure features a chromenone core with a distinctive 3,3-dimethyl-2-oxobutoxy group at the 7-position and an ethyl group at the 4-position. This unique substitution pattern is believed to influence its biological properties significantly.

Anticancer Properties

Research has indicated that 7-(3,3-dimethyl-2-oxobutoxy)-4-ethyl-2H-chromen-2-one exhibits significant anticancer activity. In vitro studies have shown its effectiveness against various cancer cell lines, including:

The compound's mechanism involves the modulation of cellular signaling pathways that are critical for cancer cell survival and proliferation. Specifically, it has been shown to inhibit the AKT and ERK pathways, which are often upregulated in cancerous cells.

Anti-inflammatory Activity

In addition to its anticancer effects, this compound has demonstrated anti-inflammatory properties. Studies utilizing mouse monocyte macrophages (RAW264.7) have revealed that it significantly reduces the expression levels of pro-inflammatory cytokines such as IL-6 and TNF-α at concentrations as low as 1 μM . This dual action positions it as a potential candidate for therapies targeting both inflammation and cancer.

The biological activity of 7-(3,3-dimethyl-2-oxobutoxy)-4-ethyl-2H-chromen-2-one can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory and proliferative pathways.

- Cell Cycle Regulation : It promotes apoptosis in cancer cells by inducing cell cycle arrest.

- Cytokine Modulation : It alters the expression of key inflammatory mediators, thus reducing inflammation.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with other similar chromenones:

| Compound Name | Structure Features | IC50 (μM) | Notable Activities |

|---|---|---|---|

| 6-chloro-7-(3,3-dimethyl-2-oxobutoxy)-4-methyl-2H-chromen-2-one | Chlorine substitution at position 6 | 8.40 | Moderate anticancer properties |

| 7-(3,3-dimethyl-2-oxobutoxy)-4-methyl-2H-chromen-2-one | Methyl group at position 4 | 10.00 | Lower anti-inflammatory activity |

| 7-(3,3-dimethyl-2-oxobutoxy)-4-ethyl-2H-chromen-2-one | Ethyl group at position 4 | 5.74 | Strong dual anti-inflammatory and anticancer activities |

The presence of specific functional groups significantly affects the biological activity profile of these compounds. The ethyl group in our compound enhances its potency compared to others with different substituents.

Case Studies

-

In Vitro Study on Cancer Cell Lines : A study evaluated the effects of the compound on A431 and A549 cells using MTT assays to measure cell viability post-treatment with varying concentrations over time. Results indicated a dose-dependent decrease in viability, highlighting its potential as an effective anticancer agent.

- Findings : At concentrations above 5 μM, significant apoptosis was observed through flow cytometry analysis.

-

Inflammation Model in RAW264.7 Cells : The compound was tested for its ability to modulate inflammatory responses in macrophages stimulated with lipopolysaccharides (LPS). ELISA assays showed a marked reduction in IL-6 and TNF-α levels when treated with concentrations as low as 1 μM.

- : This suggests potential therapeutic applications in diseases characterized by chronic inflammation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.